4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the benzamide core: This can be achieved by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the pyrazinyl group: This step involves the coupling of the benzamide intermediate with pyrazine-2-amine using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazinyl or pyrrolidinyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.
Substitution: The chloro group on the benzene ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyrazin-2-yl)benzamide: Lacks the pyrrolidin-1-ylsulfonyl group.
N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro group.
4-chloro-N-(pyrazin-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine group instead of pyrrolidine.
Uniqueness
The presence of the chloro group, pyrazinyl group, and pyrrolidin-1-ylsulfonyl group in 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
4-chloro-N-pyrazin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c16-12-4-3-11(15(21)19-14-10-17-5-6-18-14)9-13(12)24(22,23)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSXEGACFRLVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.